molecular formula C20H21N5O B14068265 5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one

Cat. No.: B14068265
M. Wt: 347.4 g/mol
InChI Key: XOBDPQNUSLSGRH-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a triazinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-benzhydrylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological response .

Comparison with Similar Compounds

Similar Compounds

  • 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles
  • 9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a piperazine ring, benzhydryl group, and triazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C20H21N5O/c26-20-22-18(15-21-23-20)24-11-13-25(14-12-24)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H,22,23,26)

InChI Key

XOBDPQNUSLSGRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=O)NN=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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